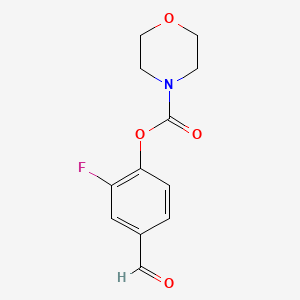
2-Fluoro-4-formylphenyl morpholine-4-carboxylate
Cat. No. B8241231
M. Wt: 253.23 g/mol
InChI Key: DHAQGWSYYCJUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822435B2
Procedure details


To a 250 mL dry round bottom flask were added 3-fluoro-4-hydroxybenzaldehyde (4.76 g, 34.0 mmol), anhydrous CH2Cl2 (40 mL) and pyridine (3.6 mL, 44.2 mmol). The mixture was stirred in an ice-water bath, then 4-morpholinecarbonyl chloride (4.4 mL, 37.4 mmol) was added. The mixture was stirred and warmed slowly to room temperature, then at room temperature overnight. Water (80 mL) was added to the reaction mixture. The CH2Cl2 layer was separated, and the aqueous layer was extracted continually with CH2Cl2 (50 mL×3). The combined CH2Cl2 solution was dried over Na2SO4. After removal of the solvent, the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting) to give 2-fluoro-4-formylphenyl morpholine-4-carboxylate (7.45 g) as white solid. Yield: 87%. 1H NMR (CDCl3, 300 MHz): δ=9.97 (s, 1H), 7.74-7.70 (m, 2H), 7.45 (t, J=7.8 Hz, 1H), 3.81-3.61 (m, 8H). 13C NMR (CDCl3, 75.5 MHz, mixture of two isomers): δ=189.9, 156.5, 153.1, 151.8, 144.0, 143.8, 135.0, 134.9, 126.7, 126.6, 124.8, 116.7, 116.4, 66.4, 66.3, 45.2, 44.4.





Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].C(Cl)Cl.N1C=CC=CC=1.[N:20]1([C:26](Cl)=[O:27])[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>O>[N:20]1([C:26]([O:10][C:9]2[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=2[F:1])=[O:27])[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.76 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=O)C=CC1O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)C(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in an ice-water bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 250 mL dry round bottom flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The CH2Cl2 layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted continually with CH2Cl2 (50 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined CH2Cl2 solution was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)C(=O)OC1=C(C=C(C=C1)C=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.45 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
